molecular formula C14H22N2OS B11117130 Ethanol, 2-[4-(2-phenylthioethyl)-1-piperazinyl]-

Ethanol, 2-[4-(2-phenylthioethyl)-1-piperazinyl]-

Cat. No.: B11117130
M. Wt: 266.40 g/mol
InChI Key: KFOJYYHUMVFMGT-UHFFFAOYSA-N
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Description

2-{4-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINO}-1-ETHANOL is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINO}-1-ETHANOL can be achieved through several methods. One common approach involves the reaction of disulfides with 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride and trimethylsilyl cyanide in the presence of a base . This method is advantageous as it uses less-odor disulfides and ethanol as a solvent, making it a green and efficient process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINO}-1-ETHANOL undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often resulting in the formation of thiols.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-{4-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINO}-1-ETHANOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINO}-1-ETHANOL involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINO}-1-ETHANOL is unique due to its specific structural features, which confer distinct biological activities and potential applications in various fields. Its ability to act as a versatile building block in synthetic chemistry further enhances its value.

Properties

Molecular Formula

C14H22N2OS

Molecular Weight

266.40 g/mol

IUPAC Name

2-[4-(2-phenylsulfanylethyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C14H22N2OS/c17-12-10-15-6-8-16(9-7-15)11-13-18-14-4-2-1-3-5-14/h1-5,17H,6-13H2

InChI Key

KFOJYYHUMVFMGT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)CCSC2=CC=CC=C2

Origin of Product

United States

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